Fmoc-D-3-Cyanophenylalanine

Catalog No.
S1768665
CAS No.
205526-37-0
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-Cyanophenylalanine

CAS Number

205526-37-0

Product Name

Fmoc-D-3-Cyanophenylalanine

IUPAC Name

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1

InChI Key

CVLOUTPKZUJTGV-HSZRJFAPSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O

Synonyms

205526-37-0;Fmoc-3-cyano-D-phenylalanine;Fmoc-D-Phe(3-CN)-OH;Fmoc-D-3-Cyanophenylalanine;ST50826340;Fmoc-D-3-Cyanophe;(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2R)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid;AC1MC17L;KSC925M2D;47804_ALDRICH;SCHEMBL119454;47804_FLUKA;CTK8C5621;MolPort-002-344-040;ZINC622059;CF-362;AKOS015837454;AM82770;RTR-009603;AK188039;AM019891;AN-29769;KB-51985

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O

Fmoc-D-3-Cyanophenylalanine (CAS 205526-37-0) is a specialized, unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Featuring a D-stereocenter and a meta-substituted cyano group, this compound serves a dual purpose: it imparts high proteolytic stability to resulting peptidomimetics and acts as an intrinsic, non-perturbing infrared (IR) and fluorescence probe. The Fmoc protecting group ensures seamless integration into standard Fmoc/tBu SPPS workflows. For procurement teams and synthetic chemists, this building block is critical when designing therapeutic peptides that require both extended in vivo half-lives and precise biophysical tracking capabilities without the steric bulk of large extrinsic fluorophores [1].

Substituting Fmoc-D-3-Cyanophenylalanine with its L-enantiomer or positional isomers (like 4-cyano) fundamentally compromises both therapeutic and analytical objectives. Replacing the D-enantiomer with Fmoc-L-3-Cyanophenylalanine reinstates susceptibility to endogenous proteases, drastically reducing the peptide's biological half-life. Furthermore, substituting the meta-cyano (3-CN) group with a para-cyano (4-CN) group alters the transition dipole moment orientation and the steric profile of the side chain [1]. In structure-activity relationship (SAR) studies, such as those targeting the NLRP3 inflammasome or integrin receptors, this positional shift can abolish receptor binding affinity [2]. Therefore, exact procurement of the D-3-cyano configuration is mandatory for maintaining both enzymatic stability and precise spatial geometry.

Enhanced Enzymatic Resistance via D-Stereochemistry

The incorporation of D-amino acids is a proven strategy to evade proteolytic degradation. Peptides synthesized with Fmoc-D-3-Cyanophenylalanine exhibit significantly enhanced stability against endogenous proteases compared to those using Fmoc-L-3-Cyanophenylalanine. While L-peptides are often rapidly cleaved (half-lives often <1 hour in serum), the D-configuration effectively blocks recognition by stereospecific proteases, extending half-lives to several hours or days depending on the sequence[1].

Evidence DimensionProteolytic stability / Serum half-life
Target Compound DataExtended half-life (often >10-fold increase) due to D-configuration
Comparator Or BaselineFmoc-L-3-Cyanophenylalanine (rapidly degraded, <1 hr half-life)
Quantified Difference>10x increase in enzymatic half-life
ConditionsIn vivo or serum stability assays

Procurement of the D-enantiomer is essential for developing peptide therapeutics that require sustained in vivo activity and resistance to premature enzymatic clearance.

Non-Perturbing Infrared and Fluorescence Probe Utility

The 3-cyano group provides a distinct vibrational signature in the 'transparent window' of protein IR spectra (1800–2500 cm⁻¹). Specifically, the nitrile stretch occurs at approximately 2220–2230 cm⁻¹, a region free from background interference by standard amino acids or water. Additionally, 3-cyanophenylalanine possesses intrinsic fluorescence with a quantum yield comparable to tyrosine and tryptophan (approx. 0.10-0.15). In contrast, unsubstituted Fmoc-D-Phenylalanine lacks this IR signature and exhibits significantly weaker, less red-shifted fluorescence[1].

Evidence DimensionIR stretching frequency and Fluorescence Quantum Yield
Target Compound DataSharp IR peak at ~2220-2230 cm⁻¹; Quantum yield ~0.10-0.15
Comparator Or BaselineFmoc-D-Phenylalanine (No IR peak in 1800-2500 cm⁻¹ region; lower quantum yield)
Quantified DifferenceIntroduction of a background-free IR probe and enhanced fluorescence
ConditionsBiophysical characterization in aqueous buffer

Enables dual-mode (IR and fluorescence) tracking of peptide conformation and local environment without attaching bulky, structure-disrupting external fluorophores.

Meta-Substitution for Precise Steric and Dipole Alignment

While 3-cyanophenylalanine and 4-cyanophenylalanine share similar molar absorptivities, their geometric differences are critical. The meta-cyano group (3-CN) projects at a ~60° angle relative to the para-cyano (4-CN) group. This alters the transition dipole moment vector, which directly impacts the orientation factor (κ²) in Förster resonance energy transfer (FRET) calculations. Furthermore, in targeted ligand design (e.g., NLRP3 or integrin inhibitors), the meta-position can exploit specific sub-pocket interactions that the para-position sterically clashes with [1].

Evidence DimensionSide-chain geometry and Transition Dipole Angle
Target Compound DataMeta-substitution (projects at ~60° from para axis)
Comparator Or BaselineFmoc-D-4-Cyanophenylalanine (Para-substitution, projects along the phenyl-Cγ axis)
Quantified Difference~60° shift in dipole orientation and steric projection
ConditionsFRET structural mapping and receptor docking studies

Accurate procurement of the 3-CN isomer is required when the specific meta-geometry is necessary for receptor binding or precise biophysical distance measurements.

Design of Protease-Resistant Therapeutic Peptides

Utilizing the D-configuration to synthesize biologically active peptidomimetics (such as integrin ligands or NLRP3 inhibitors) that require extended serum half-lives for in vivo efficacy[1].

Site-Specific Biophysical Probing

Incorporation into peptide sequences to serve as a dual IR and fluorescent probe, allowing researchers to monitor local environmental changes, hydration states, and conformational dynamics without perturbing the native structure [2].

FRET-Based Distance Measurements

Pairing with other fluorophores (like tryptophan) to measure intra- or inter-molecular distances in proteins, where the specific transition dipole orientation of the 3-cyano group is required for accurate FRET calculations[2].

Development of Novel Small Molecule Inhibitors

Serving as a chiral building block for the synthesis of complex small molecules or cyclic peptides where the meta-cyano group engages in specific hydrogen bonding or dipole interactions within a target receptor pocket[1].

XLogP3

4.4

Dates

Last modified: 08-15-2023

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